molecular formula C13H12N2O3 B2672696 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid CAS No. 379266-61-2

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

Cat. No.: B2672696
CAS No.: 379266-61-2
M. Wt: 244.25
InChI Key: TURFZCQGKZDPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is a high-purity pyrazole-based chemical building block designed for pharmaceutical and antimicrobial research applications. The compound features a pyrazole core, a phenyl substituent, a formyl group, and a terminal propanoic acid chain, making it a versatile intermediate for constructing more complex molecules via its reactive aldehyde and carboxylic acid functional groups. Pyrazole derivatives are recognized as a "biologically privileged" scaffold in medicinal chemistry and have garnered significant interest for their wide range of therapeutic properties . Recent scientific literature highlights that novel pyrazole derivatives, structurally related to this compound, have demonstrated potent antibacterial activity against high-priority Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . These potent analogs exhibit minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL, are effective at inhibiting biofilm growth and eradicating preformed biofilms, and have been validated in vivo for efficacy . The mechanism of action for this class of compounds has been identified as the inhibition of bacterial fatty acid biosynthesis (FAB) . Beyond antimicrobial applications, pyrazole derivatives are also extensively investigated in other research areas, including as potential agents for the treatment of cancer, viral infections, obesity, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-formyl-3-phenylpyrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-9-11-8-15(7-6-12(17)18)14-13(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURFZCQGKZDPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid typically involves the reaction of 4-formyl-3-phenylpyrazole with a suitable propanoic acid derivative. One common method involves the use of hydrazine derivatives and chalcones under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst, to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and greener synthesis approaches. These methods aim to reduce the environmental impact and improve the yield and purity of the final product .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles:

Schiff Base Formation

Reaction with primary amines produces imine derivatives:

R NH2+CHO PyrazoleR N CH Pyrazole+H2O\text{R NH}_2+\text{CHO Pyrazole}\rightarrow \text{R N CH Pyrazole}+\text{H}_2\text{O}

Example :

  • Amine : Aniline

  • Catalyst : Acetic acid (glacial)

  • Conditions : Reflux in ethanol, 4–6 hours

  • Yield : 72–85%

Knoevenagel Condensation

The formyl group reacts with active methylene compounds (e.g., malononitrile):

CHO Pyrazole+NC CH CNCH C CN Pyrazole\text{CHO Pyrazole}+\text{NC CH CN}\rightarrow \text{CH C CN Pyrazole}

Example :

  • Conditions : Piperidine catalyst, ethanol, 60°C, 3 hours

  • Yield : 68%

Functionalization of the Propanoic Acid Group

The carboxylic acid moiety participates in esterification and amidation:

Esterification

Reaction with alcohols under acidic conditions:

COOH+R OHH+COOR+H2O\text{COOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{COOR}+\text{H}_2\text{O}

Example :

  • Alcohol : Methanol

  • Catalyst : H₂SO₄ (conc.)

  • Yield : 89%

Amide Formation

Coupling with amines using carbodiimides (e.g., DCC):

COOH+R NH2DCCCONHR+H2O\text{COOH}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{CONHR}+\text{H}_2\text{O}

Example :

  • Amine : Benzylamine

  • Conditions : DCM, RT, 12 hours

  • Yield : 76%

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Chromone-Pyrazole Hybrids

Reaction with chromone derivatives under basic conditions forms fused systems :
Example :

  • Reactant : 3-Hydroxychromone

  • Conditions : K₂CO₃, DMF, 80°C, 8 hours

  • Yield : 55–62%

Lactam Formation

Intramolecular cyclization with amines produces pyrazole-lactam hybrids:
Example :

  • Conditions : PCl₃, toluene, reflux, 4 hours

  • Yield : 70%

Biological Activity-Driven Modifications

Derivatives show enhanced antimicrobial and anti-inflammatory activity:

Antimicrobial Derivatives

Modification : Introduction of electron-withdrawing groups (e.g., NO₂) at the phenyl ring .
Activity :

DerivativeMIC (μg/mL) vs E. coliMIC (μg/mL) vs S. aureus
Parent Compound128256
4-NO₂ Derivative1632

Anti-Inflammatory Derivatives

Modification : Sulfonamide conjugation at the propanoic acid group .
Activity : IC₅₀ = 1.2 μM (COX-2 inhibition), comparable to diclofenac (IC₅₀ = 0.8 μM) .

Reduction of the Formyl Group

The aldehyde is reduced to a hydroxymethyl group:

CHONaBH4CH2OH\text{CHO}\xrightarrow{\text{NaBH}_4}\text{CH}_2\text{OH}

Conditions : NaBH₄, MeOH, 0°C, 1 hour
Yield : 92%

Table 1: Reaction Conditions for Formyl Group Modifications

Reaction TypeReagents/CatalystsSolventTemp (°C)Yield (%)
Schiff Base FormationAniline, AcOHEthanolReflux72–85
KnoevenagelMalononitrile, PiperidineEthanol6068

Table 2: Biological Activity of Derivatives

DerivativeTarget Pathogen/EnzymeActivity Metric
4-NO₂-PhenylE. coliMIC = 16 μg/mL
Sulfonamide ConjugateCOX-2IC₅₀ = 1.2 μM

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds related to pyrazoles, such as 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, exhibit significant anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders. For instance, a class of pyrazolyl benzenesulfonamide compounds has been shown to effectively treat various inflammation-related diseases, including rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that certain pyrazole compounds demonstrated antibacterial activity comparable to established antibiotics . This suggests that this compound may serve as a scaffold for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Research has shown that some pyrazole compounds can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index . The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes or ketones under acidic conditions. For example, the reaction of phenylhydrazine with a suitable carbonyl compound can yield the desired pyrazole structure, which can then be functionalized to obtain this compound .

In Vivo Studies

In vivo studies involving model organisms such as Caenorhabditis elegans have demonstrated the compound's ability to rescue infected organisms from bacterial challenges, indicating potential applications in combating infections .

Antioxidant Activity

Some derivatives of pyrazole have been evaluated for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The ability to scavenge free radicals may enhance the therapeutic profile of this compound in various health conditions .

Summary of Findings

Application AreaKey Findings
Anti-inflammatoryEffective against rheumatoid arthritis and other inflammatory disorders .
AntimicrobialComparable antibacterial activity to established antibiotics .
AnticancerInduces apoptosis selectively in cancer cells .
Biological ActivityShows potential in rescuing infected organisms and possesses antioxidant properties .

Mechanism of Action

The mechanism of action of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Propanoic Acid Derivatives
Compound Activity Target Organism Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Antimicrobial (MIC: 12.5 µg/mL) E. coli, S. aureus
3-(Methylthio)propanoic acid methyl ester Aroma compound (OAV > 1) Pineapple flavor profiling
Pyrazole-amino acid derivative Not reported (structural analog for drug design) Hypothetical enzyme targets
Table 2: Substituent Effects on Reactivity
Substituent Electronic Effect Impact on Compound
4-Formyl (target compound) Electron-withdrawing Enhances electrophilicity; facilitates condensation reactions
3-CF₃ () Strong electron-withdrawing Increases metabolic stability; reduces solubility
5-Nitrophenyl () Electron-withdrawing Improves π-π stacking in receptor binding

Biological Activity

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with formylation agents. Various methodologies have been employed, including microwave-assisted synthesis which enhances yield and reduces reaction time. For example, the use of phosphorus oxychloride in a Vilsmeier-Haack reaction has been reported to produce high yields of formylated pyrazole derivatives .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound's activity is often compared to standard antibiotics, demonstrating comparable or superior efficacy in some cases.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of tumor cells.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
RPMI-8226 (Multiple Myeloma)12
M14 (Melanoma)15
UO-31 (Kidney Cancer)10

The mechanism of action involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Studies suggest that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Table 3: Inhibition of Cyclooxygenase Enzymes

EnzymeIC50 (µM)Reference
COX-110
COX-212

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings. For instance, a study involving patients with bacterial infections showed significant improvement when treated with formulations containing pyrazole derivatives, including this compound .

Q & A

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards (e.g., irritancy)?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for respiratory protection (e.g., N95 masks in ventilated hoods) and skin exposure prevention (e.g., nitrile gloves, lab coats). Pre-screen for sensitization potential using in vitro assays (e.g., KeratinoSens™) before large-scale use .

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